

# Cerdulatinib Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Cerdulatinib Hydrochloride

#### Introduction

**Cerdulatinib hydrochloride** is an orally bioavailable, small-molecule, reversible ATP-competitive kinase inhibitor with a dual mechanism of action, targeting both spleen tyrosine kinase (Syk) and Janus-associated kinases (JAK). This dual inhibition allows Cerdulatinib to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and cytokine receptors, giving it potential as an anti-inflammatory and antineoplastic agent. It is currently under investigation for the treatment of various hematological malignancies, including B-cell and T-cell lymphomas.

#### **Chemical Structure and Properties**

**Cerdulatinib Hydrochloride** is the hydrochloride salt of Cerdulatinib. Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                         | Source(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-(cyclopropylamino)-2-[[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]amino]pyrimidine-5-carboxamide;hydrochloride |           |
| Molecular Formula | C20H28CIN7O3S                                                                                                 | _         |
| Molecular Weight  | 482.0 g/mol                                                                                                   | _         |
| Canonical SMILES  | CCS(=O)<br>(=O)N1CCN(CC1)C2=CC=C(C<br>=C2)NC3=NC=C(C(=N3)NC4C<br>C4)C(=O)N.CI                                 |           |
| InChlKey          | IYULGYKOHUAYCG-<br>UHFFFAOYSA-N                                                                               | _         |
| Solubility        | Soluble in DMSO (89 mg/mL, 199.75 mM)                                                                         | _         |
| Synonyms          | PRT062070, PRT2070, RVT-<br>502 hydrochloride                                                                 | _         |

#### **Mechanism of Action**

Cerdulatinib's therapeutic potential stems from its ability to dually inhibit Syk and JAK kinases, which are critical components of signaling pathways involved in the proliferation and survival of malignant B-cells and T-cells.

- Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a non-receptor cytoplasmic tyrosine kinase
  that plays a crucial role in signal transduction in hematopoietic cells, including B-cells. It is a
  key mediator of the B-cell receptor (BCR) signaling pathway. By inhibiting Syk, Cerdulatinib
  blocks downstream signaling events that promote B-cell activation, proliferation, and
  survival.
- Janus Kinase (JAK) Inhibition: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling. Cytokines promote the survival of malignant lymphocytes, in



part by upregulating anti-apoptotic proteins like BCL-2 family members, and can also amplify BCR signaling. Cerdulatinib potently inhibits JAK1, JAK3, and TYK2, thereby interfering with the JAK-STAT signaling pathway and mitigating pro-survival signals from the tumor microenvironment. It is important to note that Cerdulatinib spares the inhibition of JAK2.

The dual suppression of both BCR and cytokine signaling pathways distinguishes Cerdulatinib from more selective BCR pathway inhibitors.

#### **Signaling Pathways**

The following diagrams illustrate the points of inhibition by Cerdulatinib in the BCR and JAK-STAT signaling pathways.



Click to download full resolution via product page

Caption: Cerdulatinib inhibits the B-Cell Receptor (BCR) signaling pathway by targeting Syk.



Click to download full resolution via product page

Caption: Cerdulatinib inhibits the JAK-STAT pathway by targeting JAK kinases.

### **Pharmacodynamics and Biological Activity**



Cerdulatinib has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

| Target | IC50 (nM) | Source(s)    |
|--------|-----------|--------------|
| Syk    | 32        |              |
| JAK1   | 12        | _            |
| JAK2   | 6         | _            |
| JAK3   | 8         | <del>-</del> |
| Tyk2   | 0.5       | <del>-</del> |

In cellular assays, Cerdulatinib effectively inhibits BCR-mediated B-cell activation and cytokine-dependent signaling pathways with submicromolar  $IC_{50}$  values. It has been shown to induce apoptosis in various non-Hodgkin lymphoma (NHL) cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL). This induction of apoptosis is associated with caspase-3 and PARP cleavage. Furthermore

 To cite this document: BenchChem. [Cerdulatinib Hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560020#cerdulatinib-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com